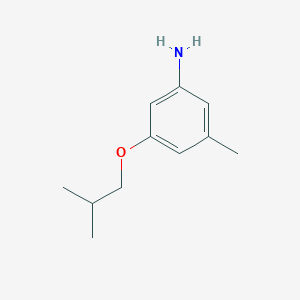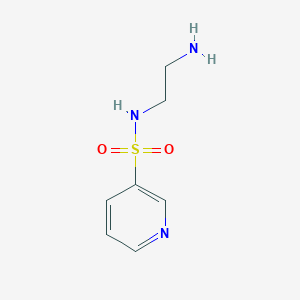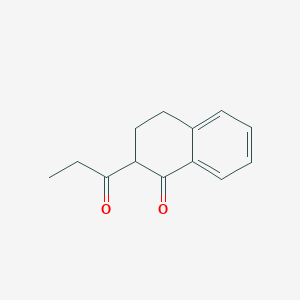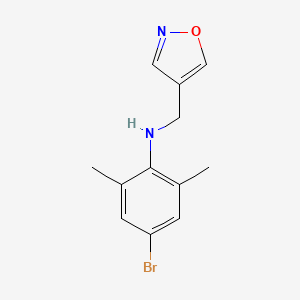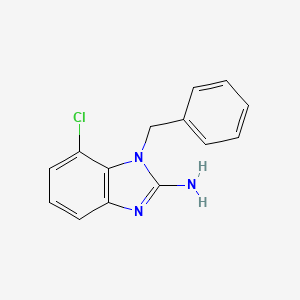
2-(Tert-butoxycarbonylamino)-3-(1-methylcyclopentyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxycarbonylamino)-3-(1-methylcyclopentyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonylamino)-3-(1-methylcyclopentyl)propanoic acid typically involves the protection of an amino acid with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butoxycarbonylamino)-3-(1-methylcyclopentyl)propanoic acid can undergo several types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Hydrolysis: Produces the free amine derivative.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxycarbonylamino)-3-(1-methylcyclopentyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(tert-butoxycarbonylamino)-3-(1-methylcyclopentyl)propanoic acid involves the cleavage of the Boc protecting group under acidic conditions, releasing the active amine. This amine can then interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved depend on the context of its use in research or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-amino acids: Compounds with similar Boc-protected amino acid structures.
N-Boc-peptides: Peptides that feature Boc-protected amino acids.
N-Boc-amino alcohols: Compounds with Boc-protected amino groups attached to alcohols.
Uniqueness
2-(Tert-butoxycarbonylamino)-3-(1-methylcyclopentyl)propanoic acid is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .
Eigenschaften
Molekularformel |
C14H25NO4 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
3-(1-methylcyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10(11(16)17)9-14(4)7-5-6-8-14/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
YWUGAQUWWNMTQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


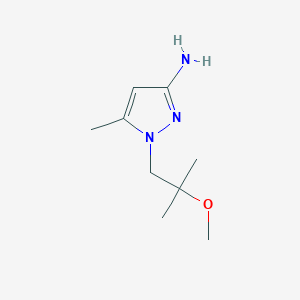
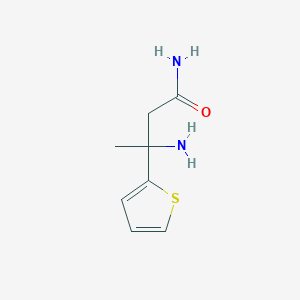
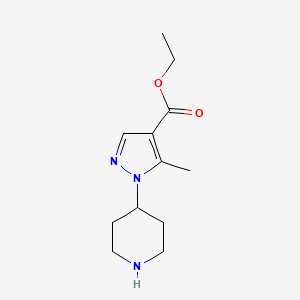

![2-{[(3-Hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13307282.png)
![4-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13307288.png)

